molecular formula C13H13ClN2O4S2 B2487123 2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole CAS No. 1797905-41-9

2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole

Cat. No.: B2487123
CAS No.: 1797905-41-9
M. Wt: 360.83
InChI Key: JVPSQJNWWSYKPZ-UHFFFAOYSA-N
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Description

2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole is a complex organic compound that features a thiazole ring and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole typically involves multiple steps. One common method involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with azetidine-3-ol to form the intermediate 1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-ol. This intermediate is then reacted with thiazole-2-thiol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution of the chlorine atom can yield various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be exploited for the development of new therapeutic agents.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole is not well understood. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The thiazole ring and sulfonyl group may play key roles in these interactions, potentially affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and other thiazole-containing drugs.

    Azetidine Derivatives: Compounds containing the azetidine ring, which are known for their biological activity.

Uniqueness

2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole is unique due to the combination of the thiazole ring and azetidine moiety, along with the sulfonyl group. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for further research and development.

Biological Activity

2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Azetidine Ring : The azetidine structure is formed by reacting 5-chloro-2-methoxybenzenesulfonyl chloride with azetidine-3-ol.
  • Thiazole Formation : The intermediate product is then reacted with thiazole-2-thiol under basic conditions to yield the final compound.

This multi-step synthesis highlights the compound's complexity and the importance of optimizing reaction conditions for yield and purity .

The biological activity of this compound is not fully elucidated, but it is believed to interact with specific molecular targets, including enzymes and receptors. The thiazole and sulfonyl groups are likely crucial in these interactions, potentially influencing binding affinity and specificity .

Case Studies

  • Antimalarial Activity : A study on related thiazole derivatives demonstrated significant antimalarial activity, suggesting that this compound could exhibit similar effects due to its structural components .
  • Cytotoxicity Tests : In vitro assays have shown that compounds with sulfonamide groups can induce apoptosis in cancer cells. While direct tests on the thiazole compound are needed, the presence of a sulfonyl group may confer similar properties .

Structural Similarities

Compound NameKey FeaturesBiological Activity
5-Chloro-2-methoxybenzenesulfonamideSulfonamide moietyAntimicrobial
Thiamine (Vitamin B1)Thiazole ringEssential nutrient
Azetidine DerivativesAzetidine ringAntibacterial

The unique combination of functional groups in this compound may provide distinct biological properties compared to other compounds .

Properties

IUPAC Name

2-[1-(5-chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]oxy-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O4S2/c1-19-11-3-2-9(14)6-12(11)22(17,18)16-7-10(8-16)20-13-15-4-5-21-13/h2-6,10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPSQJNWWSYKPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CC(C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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